Cas no 1261997-24-3 ([1,1'-Biphenyl]-4-ol, 2-fluoro-2',3'-dimethyl-)

[1,1'-Biphenyl]-4-ol, 2-fluoro-2',3'-dimethyl- structure
1261997-24-3 structure
商品名:[1,1'-Biphenyl]-4-ol, 2-fluoro-2',3'-dimethyl-
CAS番号:1261997-24-3
MF:C14H13FO
メガワット:216.250827550888
MDL:MFCD18313581
CID:2768363

[1,1'-Biphenyl]-4-ol, 2-fluoro-2',3'-dimethyl- 化学的及び物理的性質

名前と識別子

    • [1,1'-Biphenyl]-4-ol, 2-fluoro-2',3'-dimethyl-
    • MDL: MFCD18313581
    • インチ: 1S/C14H13FO/c1-9-4-3-5-12(10(9)2)13-7-6-11(16)8-14(13)15/h3-8,16H,1-2H3
    • InChIKey: YTPIGIHLOMYYIB-UHFFFAOYSA-N
    • ほほえんだ: C1(C2=CC=CC(C)=C2C)=CC=C(O)C=C1F

[1,1'-Biphenyl]-4-ol, 2-fluoro-2',3'-dimethyl- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB319613-5 g
4-(2,3-Dimethylphenyl)-3-fluorophenol, 95%; .
1261997-24-3 95%
5 g
€1,159.00 2023-07-19
abcr
AB319613-5g
4-(2,3-Dimethylphenyl)-3-fluorophenol, 95%; .
1261997-24-3 95%
5g
€1159.00 2025-02-21

[1,1'-Biphenyl]-4-ol, 2-fluoro-2',3'-dimethyl- 関連文献

[1,1'-Biphenyl]-4-ol, 2-fluoro-2',3'-dimethyl-に関する追加情報

Professional Introduction to [1,1'-Biphenyl]-4-ol, 2-fluoro-2',3'-dimethyl- (CAS No. 1261997-24-3)

[1,1'-Biphenyl]-4-ol, 2-fluoro-2',3'-dimethyl- (CAS No. 1261997-24-3) is a sophisticated organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, characterized by its biphenyl core structure with fluoro and methyl substituents, exhibits unique chemical properties that make it a valuable candidate for various applications in medicinal chemistry and material science.

The molecular structure of [1,1'-Biphenyl]-4-ol, 2-fluoro-2',3'-dimethyl- features a biphenyl ring system with hydroxyl, fluoro, and methyl groups strategically positioned. This arrangement imparts distinct electronic and steric properties to the molecule, making it an intriguing subject for further investigation. The presence of the fluoro group, in particular, is known to enhance metabolic stability and binding affinity in drug candidates.

Recent advancements in the field of pharmaceutical chemistry have highlighted the potential of biphenyl derivatives as key structural motifs in the development of novel therapeutic agents. The compound [1,1'-Biphenyl]-4-ol, 2-fluoro-2',3'-dimethyl- aligns with this trend, as its unique substitution pattern suggests applications in the design of small-molecule inhibitors and modulators.

One of the most compelling aspects of this compound is its versatility in synthetic chemistry. The combination of hydroxyl and fluoro groups provides multiple sites for functionalization, allowing chemists to tailor its properties for specific applications. For instance, the hydroxyl group can be used for etherification or esterification reactions, while the fluoro group can participate in cross-coupling reactions to introduce additional complexity.

In the realm of drug discovery, [1,1'-Biphenyl]-4-ol, 2-fluoro-2',3'-dimethyl- has shown promise as a scaffold for developing compounds with enhanced pharmacokinetic profiles. The fluoro substituent is particularly noteworthy, as it has been extensively studied for its ability to improve oral bioavailability and reduce metabolic degradation. This makes it an attractive feature for medicinal chemists aiming to optimize drug candidates.

Moreover, the dimethyl groups at the 2' and 3' positions contribute to the steric environment of the molecule, influencing its interactions with biological targets. These substituents can be fine-tuned to enhance binding affinity or selectivity, which are critical factors in drug design. The ability to modify these groups allows for rapid optimization of lead compounds during the hit-to-drug process.

Current research in this area has focused on exploring the pharmacological potential of biphenyl derivatives. Studies have demonstrated that compounds with similar structural motifs exhibit activity against a range of targets, including enzymes and receptors involved in inflammatory pathways. The compound [1,1'-Biphenyl]-4-ol, 2-fluoro-2',3'-dimethyl- is being investigated as a potential starting point for developing novel therapeutics in this context.

The synthesis of [1,1'-Biphenyl]-4-ol, 2-fluoro-2',3'-dimethyl- involves multi-step organic transformations that highlight the ingenuity of modern synthetic methods. Key steps include fluorination reactions, which are typically carried out using palladium-catalyzed cross-coupling protocols or electrophilic fluorinating agents. The introduction of the dimethyl groups can be achieved through alkylation reactions following appropriate protection-deprotection strategies.

One notable aspect of this compound's synthesis is its scalability. Despite the complexity of its structure, modern synthetic routes have been developed that allow for efficient production on both laboratory and industrial scales. This is crucial for ensuring that promising candidates can be translated into viable drug candidates without compromising purity or yield.

The chemical properties of [1,1'-Biphenyl]-4-ol, 2-fluoro-2',3'-dimethyl- also make it a valuable tool for studying intermolecular interactions. Its biphenyl core provides a platform for investigating π-stacking interactions with other aromatic molecules, which are prevalent in biological systems. These interactions play a critical role in protein-protein recognition and ligand binding processes.

In conclusion, [1 ,1' - Biphenyl ] -4 -ol , 2 -fluoro -2' ,3' - dimethyl - ( CAS No .1261997 -24 -3 ) represents a significant advancement in pharmaceutical chemistry . Its unique structural features , combined with its synthetic accessibility , make it an ideal candidate for further exploration . As research continues to uncover new applications , this compound is poised to play a pivotal role in the development of next-generation therapeutics . p >

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Amadis Chemical Company Limited
(CAS:1261997-24-3)[1,1'-Biphenyl]-4-ol, 2-fluoro-2',3'-dimethyl-
A1117758
清らかである:99%
はかる:5g
価格 ($):687.0